![molecular formula C15H17ClN2O B5687893 6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one](/img/structure/B5687893.png)
6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one
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Overview
Description
6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylquinoline.
Chlorination: The 2-methylquinoline is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 6-position.
Pyrrolidinylmethylation: The chlorinated intermediate is then reacted with pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidin-1-ylmethyl group at the 3-position.
Oxidation: The final step involves the oxidation of the intermediate to form the quinolin-4-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methylquinoline: Lacks the pyrrolidin-1-ylmethyl group but shares the quinoline core.
2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one: Similar structure but without the chlorine atom at the 6-position.
Uniqueness
6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one is unique due to the presence of both the chlorine atom and the pyrrolidin-1-ylmethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-10-13(9-18-6-2-3-7-18)15(19)12-8-11(16)4-5-14(12)17-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDQGCZRYZCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803830 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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